![molecular formula C46H46N2O4 B12559897 4-[1-[4-(4-methoxy-N-(4-methoxyphenyl)anilino)phenyl]cyclohexyl]-N,N-bis(4-methoxyphenyl)aniline CAS No. 143765-12-2](/img/structure/B12559897.png)
4-[1-[4-(4-methoxy-N-(4-methoxyphenyl)anilino)phenyl]cyclohexyl]-N,N-bis(4-methoxyphenyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[1-[4-(4-methoxy-N-(4-methoxyphenyl)anilino)phenyl]cyclohexyl]-N,N-bis(4-methoxyphenyl)aniline is a complex organic compound characterized by its multiple methoxy groups and cyclohexyl structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-[4-(4-methoxy-N-(4-methoxyphenyl)anilino)phenyl]cyclohexyl]-N,N-bis(4-methoxyphenyl)aniline typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of the cyclohexyl core: This can be achieved through cycloaddition reactions or other cyclization methods.
Introduction of methoxy groups: Methoxy groups are introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Coupling reactions: The final step involves coupling the cyclohexyl core with the aniline derivatives using catalysts such as palladium or copper.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-[1-[4-(4-methoxy-N-(4-methoxyphenyl)anilino)phenyl]cyclohexyl]-N,N-bis(4-methoxyphenyl)aniline can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
4-[1-[4-(4-methoxy-N-(4-methoxyphenyl)anilino)phenyl]cyclohexyl]-N,N-bis(4-methoxyphenyl)aniline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and coatings.
Mécanisme D'action
The mechanism of action of 4-[1-[4-(4-methoxy-N-(4-methoxyphenyl)anilino)phenyl]cyclohexyl]-N,N-bis(4-methoxyphenyl)aniline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **4-[1-[4-(4-methoxyphenyl)anilino]phenyl]cyclohexyl]-N,N-bis(4-methoxyphenyl)aniline
- **4-[1-[4-(4-methoxy-N-(4-methoxyphenyl)anilino)phenyl]cyclohexyl]-N,N-bis(4-methoxyphenyl)amine
Uniqueness
The uniqueness of 4-[1-[4-(4-methoxy-N-(4-methoxyphenyl)anilino)phenyl]cyclohexyl]-N,N-bis(4-methoxyphenyl)aniline lies in its specific structural features, such as the multiple methoxy groups and the cyclohexyl core. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
143765-12-2 |
|---|---|
Formule moléculaire |
C46H46N2O4 |
Poids moléculaire |
690.9 g/mol |
Nom IUPAC |
4-[1-[4-(4-methoxy-N-(4-methoxyphenyl)anilino)phenyl]cyclohexyl]-N,N-bis(4-methoxyphenyl)aniline |
InChI |
InChI=1S/C46H46N2O4/c1-49-42-24-16-38(17-25-42)47(39-18-26-43(50-2)27-19-39)36-12-8-34(9-13-36)46(32-6-5-7-33-46)35-10-14-37(15-11-35)48(40-20-28-44(51-3)29-21-40)41-22-30-45(52-4)31-23-41/h8-31H,5-7,32-33H2,1-4H3 |
Clé InChI |
FYFKHTNNSMEWAZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)N(C2=CC=C(C=C2)C3(CCCCC3)C4=CC=C(C=C4)N(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



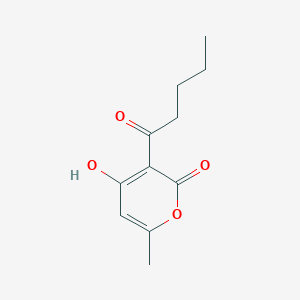
![2,4,8,10-Tetraoxaspiro[5.5]undecane, 3,9-bis(3-methoxyphenyl)-](/img/structure/B12559832.png)
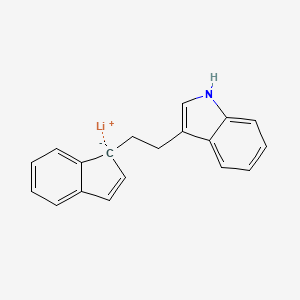

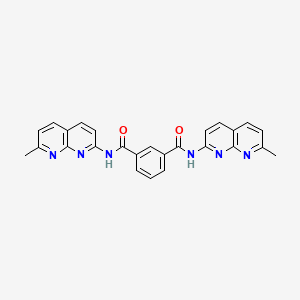
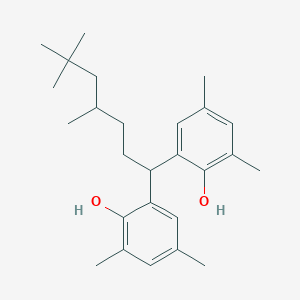
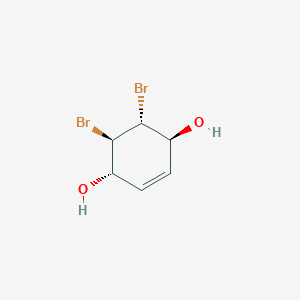
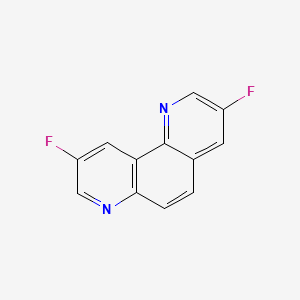
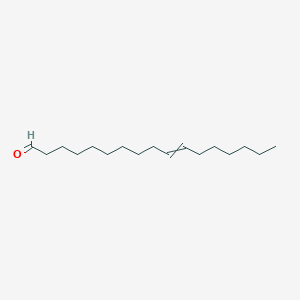
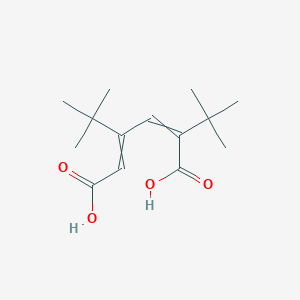
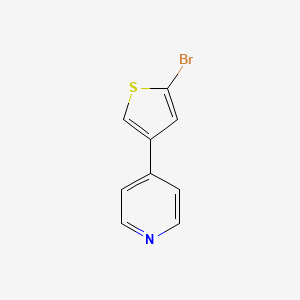
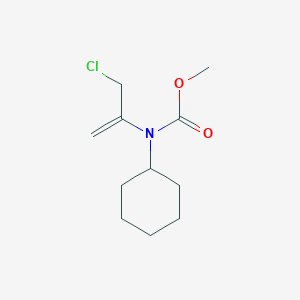
![Diethyl {[4-(hydroxymethyl)phenoxy]methyl}phosphonate](/img/structure/B12559880.png)
